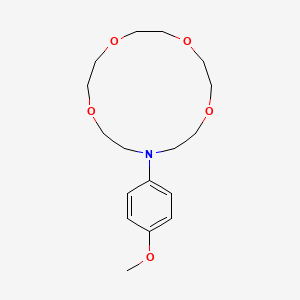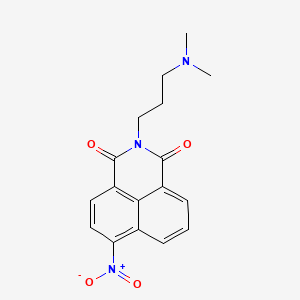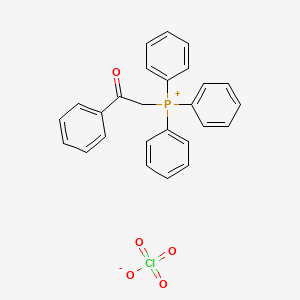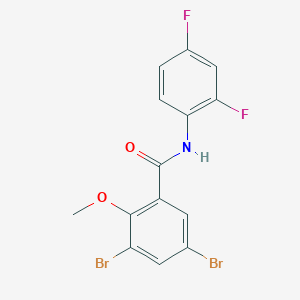
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with various cations, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- typically involves the reaction of aza-15-crown-5 with chloroacetyl chloride in the presence of triethylamine and dichloromethane at room temperature. The reaction mixture is stirred for about 2 hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical nucleophiles include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted crown ethers .
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-methoxyphenyl)- involves its ability to form stable complexes with cations. The ether groups in the compound’s ring structure provide multiple binding sites for cations, facilitating the formation of stable complexes. This property is exploited in various applications, including catalysis and ion transport .
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)benzaldehyde: A derivative with additional functional groups that enhance its binding capabilities.
Uniqueness
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-
Propiedades
Número CAS |
98269-23-9 |
|---|---|
Fórmula molecular |
C17H27NO5 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
13-(4-methoxyphenyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C17H27NO5/c1-19-17-4-2-16(3-5-17)18-6-8-20-10-12-22-14-15-23-13-11-21-9-7-18/h2-5H,6-15H2,1H3 |
Clave InChI |
PZASLXLZYWIIFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCOCCOCCOCCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)




![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

